molecular formula C15H20N4O2 B11447908 6-Tert-butyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol

6-Tert-butyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11447908
M. Wt: 288.34 g/mol
InChI Key: GEYGLXYWMCGHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-TERT-BUTYL-3-[(4-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a tert-butyl group, an ethoxyphenyl group, and an amino group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-3-[(4-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxyaniline with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis. These systems allow for precise control of reaction parameters, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

6-TERT-BUTYL-3-[(4-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-3-[(4-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-TERT-BUTYL-3-[(4-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

6-tert-butyl-3-(4-ethoxyanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C15H20N4O2/c1-5-21-11-8-6-10(7-9-11)16-14-17-13(20)12(18-19-14)15(2,3)4/h6-9H,5H2,1-4H3,(H2,16,17,19,20)

InChI Key

GEYGLXYWMCGHGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C(C)(C)C

Origin of Product

United States

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